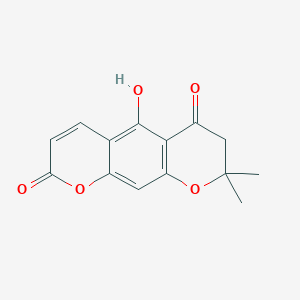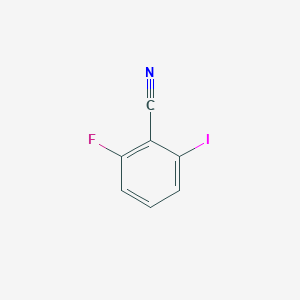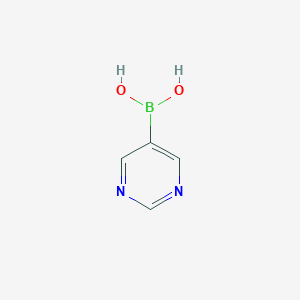
Dodemorph
Descripción general
Descripción
Dodemorph is a morpholine fungicide primarily used for the control of powdery mildew, particularly in rose culture . It is a member of the class of morpholines, specifically 2,6-dimethylmorpholine, in which the hydrogen attached to the nitrogen is replaced by a cyclododecyl group . This compound is moderately soluble in water and most organic solvents, moderately persistent in soil, and non-mobile .
Mecanismo De Acción
Target of Action
Dodemorph, a morpholine fungicide, primarily targets the sterol biosynthesis in the membranes of fungi . The sterols are essential components of fungal cell membranes, and their disruption leads to the loss of cellular functions and eventually the death of the fungi .
Mode of Action
This compound interacts with its target by inhibiting the biosynthesis of sterols . This inhibition disrupts the structure and function of the fungal cell membranes, leading to the death of the fungi . It is also noted that this compound has both protective and curative properties .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting this pathway, this compound disrupts the production of essential components of the fungal cell membrane, leading to the loss of cellular functions and death of the fungi .
Pharmacokinetics
This compound is moderately soluble in water and most organic solvents . It is moderately persistent in soil and is non-mobile . . These properties impact the bioavailability of this compound in the environment.
Result of Action
The primary result of this compound’s action is the control of fungal diseases, particularly powdery mildew . By disrupting the sterol biosynthesis in fungi, this compound effectively inhibits the growth and reproduction of fungi, thereby controlling the spread of fungal diseases .
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its persistence in soil and non-mobility suggest that it remains active in the environment for a moderate duration . Its solubility in water and organic solvents may affect its distribution in different environmental compartments . Furthermore, environmental conditions such as temperature, humidity, and rainfall can also influence the effectiveness of this compound in controlling fungal diseases .
Métodos De Preparación
Dodemorph can be synthesized through a series of chemical reactions involving morpholine derivatives. The synthetic route typically involves the alkylation of 2,6-dimethylmorpholine with cyclododecyl bromide under basic conditions . The reaction is carried out in an organic solvent such as tetrahydrofuran, with sodium hydride as the base. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Dodemorph undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions of this compound are less common but can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a variety of oxidized morpholine derivatives .
Aplicaciones Científicas De Investigación
Dodemorph has several scientific research applications, including:
Comparación Con Compuestos Similares
Dodemorph is unique among morpholine fungicides due to its specific structure and mode of action. Similar compounds include:
Tridemorph: Another morpholine fungicide with a similar mode of action but different chemical structure.
Fenpropimorph: A morpholine fungicide that also inhibits sterol biosynthesis but has a broader spectrum of activity.
Triforine: A fungicide with a different chemical structure but similar antifungal properties.
This compound’s uniqueness lies in its specific inhibition of the Δ8 → Δ7 isomerase and the Δ14 reductase enzymes, which distinguishes it from other sterol biosynthesis inhibitors .
Propiedades
IUPAC Name |
4-cyclododecyl-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18/h16-18H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXKCYUTURMERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCCCCCCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31717-87-0 (Parent) | |
| Record name | Dodemorph [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001593777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5041019 | |
| Record name | Dodemorph | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1593-77-7 | |
| Record name | Dodemorph | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1593-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodemorph [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001593777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodemorph | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodemorph | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one](/img/structure/B108602.png)







